3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride
Description
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKZYXUTOVGCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride typically involves the reaction of piperidine with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties:
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activity. The compound is being investigated for its potential to inhibit the growth of various bacteria and fungi. Studies have shown that it disrupts essential biochemical pathways in microbial cells, leading to cell death.
Anticancer Activity:
Preliminary studies suggest that 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride may possess anticancer properties. Its mechanism of action could involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects:
The compound is also being explored for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.
Materials Science Applications
Development of New Materials:
Due to its unique electronic and optical properties, this compound is being utilized in the development of novel materials. These materials may find applications in electronic devices or sensors where specific conductivity or optical characteristics are required .
Biological Studies
Biological Pathway Probes:
The compound serves as a valuable probe in biological studies aimed at understanding complex cellular mechanisms. Its ability to interact with various biological targets allows researchers to investigate the roles of specific pathways in health and disease .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various thiadiazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Mechanisms
A study investigating the anticancer mechanisms of thiadiazole derivatives found that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports further exploration into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, it can modulate neurotransmitter pathways, providing potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Cefazolin: An antibiotic with a thiadiazole ring, used to inhibit cell wall synthesis.
Nefazodone: An antidepressant with a similar structure, affecting neurotransmitter pathways.
Megazol: An antiprotozoal agent that inhibits protein and DNA synthesis.
Uniqueness
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a thiadiazole moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring and a 5-methyl-1,3,4-thiadiazole moiety. Its molecular formula is , with a molecular weight of 219.74 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various pathogens, including:
- Listeria monocytogenes
- Escherichia coli
The compound's antimicrobial efficacy is comparable to established antibiotics such as ampicillin and vancomycin.
Antitumor Activity
In vitro studies have demonstrated promising antitumor effects against several cancer cell lines. For instance, the compound has shown cytotoxicity against:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Cervical cancer (HeLa)
The half-maximal inhibitory concentration (IC50) values for these cell lines indicate significant potency, suggesting its potential use as an anticancer agent .
Molecular docking studies suggest that this compound may interact with specific biological targets involved in cancer progression and bacterial resistance mechanisms. These interactions could disrupt critical pathways in tumor cells and enhance its antimicrobial effects.
Comparative Analysis of Similar Compounds
The unique structure of this compound sets it apart from other thiadiazole derivatives. Below is a comparative table highlighting its structural features and notable activities relative to similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Methyl-1,3,4-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Piperidine | Six-membered saturated ring | Central nervous system effects |
| 2-Amino-5-methylthiadiazole | Amino group substitution on thiadiazole | Antitumor activity |
| 4-(5-Methylthiadiazol-2-yl)aniline | Aniline derivative with thiadiazole | Potential anti-inflammatory effects |
This table emphasizes the distinctiveness of this compound in terms of its biological activities and structural features.
Case Studies and Research Findings
Several studies have investigated the biological activity of derivatives based on the thiadiazole scaffold. For example:
- Antitumor Studies : A study demonstrated that derivatives of thiadiazole exhibited increased cytotoxicity against MCF-7 cells with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- Antimicrobial Studies : Another investigation revealed that certain thiadiazole derivatives showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard treatments like streptomycin and fluconazole .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions.
- Step 2 : Piperidine functionalization through nucleophilic substitution or coupling reactions. For example, oxalyl chloride-mediated acylation in chloroform, followed by reaction with piperidine derivatives, as seen in analogous syntheses .
- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
- Purification : Silica gel column chromatography (chloroform:methanol, 50:1) or recrystallization from hexane/acetone mixtures .
Q. Key Reaction Parameters :
| Step | Conditions | Reference |
|---|---|---|
| Thiadiazole formation | Acidic reflux (e.g., HCl, 80°C, 4h) | |
| Piperidine coupling | Room temperature, chloroform, 1h | |
| Salt formation | HCl gas in ethanol, 0°C |
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the thiadiazole ring (e.g., δ 8.6–9.0 ppm for =CH-OH groups in analogous structures) and piperidine substituents (δ 2.4–3.6 ppm for N-CH2) .
- IR Spectroscopy : Detect characteristic C=N (1612–1636 cm⁻¹) and S-N (1382–1417 cm⁻¹) stretches .
- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 562.6) and isotopic patterns .
- X-ray Crystallography (if available): Resolve bond angles and spatial arrangement of the thiadiazole-piperidine core, as demonstrated for related thiadiazole derivatives .
Q. What storage conditions maximize the compound’s stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
- Humidity : Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade the hydrochloride salt .
- Light Sensitivity : Protect from prolonged UV exposure, as thiadiazole rings may undergo photolytic cleavage .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in thiadiazole formation .
- Solvent Optimization : Replace chloroform with DMF or DCM to improve solubility of intermediates .
- Reaction Monitoring : Use TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) to track reaction progress and minimize byproducts .
- Work-Up Adjustments : Employ co-evaporation with hexane to remove excess oxalyl chloride, reducing side reactions .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Step 1 : Validate experimental conditions (e.g., deuterated solvent purity, temperature calibration) .
- Step 2 : Compare with structurally similar compounds (e.g., 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]pyridazinone) to identify expected shifts .
- Step 3 : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and reconcile discrepancies in piperidine ring conformers .
Q. What strategies are effective in designing bioactive analogs of this compound?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiadiazole ring with 1,3,4-oxadiazole or triazole moieties to modulate pharmacokinetics .
- Piperidine Modifications : Introduce methyl or hydroxymethyl groups at the 4-position to enhance binding affinity, as seen in related piperidine sulfonamides .
- Activity Testing : Use in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) to prioritize analogs. Reference protocols from analogous studies on thiadiazole derivatives .
Data Contradiction Analysis Example
Scenario : Discrepancy between observed LC-MS ([M+H]⁺ = 233.1) and theoretical molecular weight (232.71 g/mol).
Resolution Steps :
Check ionization mode (positive/negative) and adduct formation (e.g., Na⁺, K⁺).
Recalculate molecular formula (C₉H₁₇ClN₄O) using high-resolution MS to confirm isotopic distribution .
Analyze for residual solvents (e.g., ethanol, hexane) via GC-MS, which may contribute to mass shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
